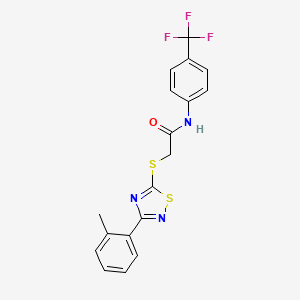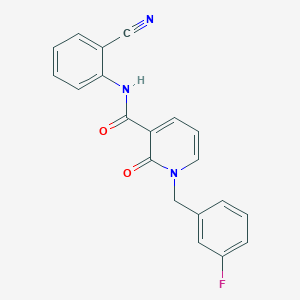![molecular formula C20H17Cl2N3O5S B2764249 2-[2,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl 5,6-dichloropyridine-3-carboxylate CAS No. 1211798-57-0](/img/structure/B2764249.png)
2-[2,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl 5,6-dichloropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl 5,6-dichloropyridine-3-carboxylate is a synthetic compound with intricate molecular architecture
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of 2-[2,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl 5,6-dichloropyridine-3-carboxylate involves multiple steps, including cyclization, sulfonation, and esterification. Each step requires specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods: : The industrial production of this compound often involves batch or continuous flow reactors. These methods ensure consistent quality and scalability. Key considerations include optimizing reaction conditions such as temperature, pressure, and reaction time to maximize efficiency and minimize costs.
化学反応の分析
Types of Reactions: : This compound undergoes a variety of chemical reactions, including:
Oxidation: : Can form additional functional groups on the aromatic rings.
Reduction: : Allows for the conversion of certain functional groups to their reduced forms, which may alter the biological activity.
Substitution: : Commonly undergoes nucleophilic and electrophilic substitutions due to the presence of reactive sites in the molecule.
Common Reagents and Conditions: : Typical reagents used include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Conditions vary from mild to harsh, depending on the reaction requirements.
Major Products: : The products of these reactions depend on the specific reagents and conditions used. Oxidation reactions may yield carboxylic acids or ketones, reduction reactions might produce alcohols, and substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
This compound is extensively studied in several fields:
Chemistry: : Serves as a model compound for studying reaction mechanisms and synthetic strategies.
Biology: : Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: : Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: : Used in the development of new materials, including polymers and coatings with specific desired properties.
作用機序
The mechanism by which this compound exerts its effects involves interactions with molecular targets, such as enzymes or receptors. It can modulate biochemical pathways, leading to altered cellular responses. The detailed pathways depend on the specific biological context and application area.
類似化合物との比較
When comparing 2-[2,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl 5,6-dichloropyridine-3-carboxylate with similar compounds, its unique structural features, such as the sulfonamide group and dichloropyridine moiety, stand out. These functionalities contribute to its specific chemical reactivity and biological activity, distinguishing it from other related compounds such as:
2-[1-(4-sulfamoylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl 5,6-dichloropyridine-3-carboxylate
2-[2,5-dimethyl-1-(4-aminoethylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl 5,6-dichloropyridine-3-carboxylate
特性
IUPAC Name |
[2-[2,5-dimethyl-1-(4-sulfamoylphenyl)pyrrol-3-yl]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O5S/c1-11-7-16(12(2)25(11)14-3-5-15(6-4-14)31(23,28)29)18(26)10-30-20(27)13-8-17(21)19(22)24-9-13/h3-9H,10H2,1-2H3,(H2,23,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCSBXPWFGCCLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)S(=O)(=O)N)C)C(=O)COC(=O)C3=CC(=C(N=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Bromo-2-[(cyclopentylamino)methyl]phenol](/img/structure/B2764171.png)


![2-[4-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2764175.png)
![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2764176.png)
![(6R)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene](/img/structure/B2764177.png)
![4-(4-Ethyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2764183.png)
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-benzylethanediamide](/img/structure/B2764185.png)



